molecular formula C9H6N2O4S B12745472 Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- CAS No. 83089-59-2

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-

Cat. No.: B12745472
CAS No.: 83089-59-2
M. Wt: 238.22 g/mol
InChI Key: QBSXPIUJNJRTTF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties

Molecular Formula and Canonical Representation

The compound has a molecular formula of C₉H₆N₂O₄S and a molecular weight of 238.22 g/mol . Its IUPAC name, 2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid , reflects its hierarchical structure: a thiazole ring substituted at position 4 with a furan group and at position 2 with an oxamic acid moiety.

Structural Representations:
  • SMILES : C1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O
  • InChIKey : QBSXPIUJNJRTTF-UHFFFAOYSA-N

Table 1: Molecular Summary

Property Value
Molecular Formula C₉H₆N₂O₄S
Molecular Weight 238.22 g/mol
IUPAC Name 2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid
Canonical SMILES C1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O

The planar thiazole and furan rings contribute to the molecule’s rigidity, while the oxamic acid group introduces polar and hydrogen-bonding capabilities.

Isomerism and Conformational Analysis

The compound exhibits limited isomerism due to its rigid aromatic systems. The thiazole and furan rings enforce a planar geometry, restricting rotational freedom. However, the oxamic acid group may participate in keto-enol tautomerism , though the keto form predominates under standard conditions.

Conformational Features:
  • Aromatic Rings : The thiazole (C₃H₃NS) and furan (C₄H₄O) rings adopt planar conformations, stabilized by π-electron delocalization.
  • Oxamic Acid Linkage : The C–N bond connecting the thiazole to the oxamic acid group permits restricted rotation, influencing the spatial orientation of the carboxylic acid relative to the heterocycles.

No geometric or optical isomers are reported, as the molecule lacks chiral centers and non-aromatic double bonds.

Functional Group Distribution and Reactivity

The compound’s reactivity arises from three key functional groups: oxamic acid , thiazole , and furan .

Oxamic Acid Group

The oxamic acid moiety (-NHC(=O)C(=O)OH) contains both amide and carboxylic acid functionalities:

  • Amide : Resistant to nucleophilic attack under mild conditions but susceptible to hydrolysis in acidic/basic media, forming 2-amino-2-oxoacetic acid derivatives.
  • Carboxylic Acid : Capable of esterification, salt formation, or decarboxylation at elevated temperatures.
Thiazole Ring

The thiazole ring’s reactivity is modulated by electron-withdrawing substituents:

  • Position 2 : The amino group (-NH-) directs electrophilic substitution to position 5, though steric hindrance from the furan group may limit reactivity.
  • Position 4 : The furan substituent enhances electron density at position 5, favoring oxidation or nucleophilic displacement reactions.
Furan Ring

The furan ring is prone to oxidative ring-opening , generating reactive cis-enediones or epoxides, as observed in furan-containing xenobiotics. This reactivity is critical in metabolic pathways but may contribute to instability in acidic environments.

Table 2: Functional Group Reactivity

Functional Group Reactivity Characteristics
Oxamic Acid - Amide: Hydrolysis under strong acids/bases
- Carboxylic Acid: Esterification
Thiazole - Electrophilic substitution at position 5
- Nucleophilic displacement at position 2
Furan - Oxidation to reactive metabolites (e.g., cis-enediones)

Properties

CAS No.

83089-59-2

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O4S/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

QBSXPIUJNJRTTF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of (2-Aminothiazol-4-yl) Acetic Acid Derivatives

A well-documented method involves the reaction of thiourea with 4-chloroacetoacetyl chloride dissolved in a chlorinated solvent (e.g., methylene chloride) at low temperatures (5–10 °C). The process includes:

  • Preparing a suspension of thiourea in water (125–250 g water per mole thiourea).
  • Cooling the suspension to 5–7 °C.
  • Adding 4-chloroacetoacetyl chloride solution dropwise over ~25 minutes at 7–8 °C with stirring.
  • Stirring the mixture further at 5–7 °C for 30 minutes, then allowing the temperature to rise to 25–30 °C for 60 minutes.
  • Cooling to precipitate the (2-aminothiazol-4-yl)-acetic acid hydrochloride product, which is stable and can be stored as solid or solution.

This method yields the key thiazole intermediate that can be further functionalized.

Formation of the Oxoacetamide Group via Acylation

The amino group on the thiazole ring is acylated using oxalyl chloride in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature. The reaction proceeds as follows:

  • Dissolve the corresponding amine (e.g., 4-(2-furanyl)-2-thiazolylamine) in dichloromethane.
  • Add triethylamine to neutralize HCl formed.
  • Slowly add oxalyl chloride at 0 °C.
  • Stir the mixture for 4–6 hours at room temperature.
  • Work up by acidification and extraction to isolate the oxoacetamide intermediate.
  • Hydrolysis with lithium hydroxide in THF/water mixture may be performed to obtain the free acid form.

This step introduces the oxo group adjacent to the acetic acid moiety, completing the target compound's backbone.

Alternative Routes and Variations

  • Use of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide, followed by neutralization and hydrolysis to the acid.
  • Synthesis of substituted 2-aminothiazol-4(5H)-ones by reacting α-chloroesters with thiourea in ethanol with sodium acetate as a base.
  • Ring-opening reactions of epoxides with thiourea derivatives to form thiazolidinone intermediates, which can be further transformed into thiazole derivatives.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Solvent Reaction Time Yield/Notes
Thiourea suspension preparation Thiourea + water (125–250 g/mol) 5–7 °C Water N/A Suspension for reaction
Thiazole ring formation 4-chloroacetoacetyl chloride in methylene chloride 5–10 °C (addition), then 25–30 °C Methylene chloride 25 min addition + 90 min stirring Stable (2-aminothiazol-4-yl)acetic acid hydrochloride
Acylation to oxoacetamide Oxalyl chloride + triethylamine + amine 0 °C to RT Dichloromethane 4–6 h Followed by acid workup and hydrolysis
Hydrolysis LiOH in THF/H2O RT THF/H2O 6–8 h Converts ester to acid
Alternative ester formation Ethyl 4-chloroacetoacetate + thiourea Reflux or RT Ethanol Variable Ethyl ester intermediate

Research Findings and Notes

  • The thiazole ring formation via thiourea and α-halo ketones/esters is a robust and widely used method, providing good yields and stable intermediates.
  • The acylation step with oxalyl chloride is efficient for introducing the oxoacetamide group, with careful temperature control to avoid side reactions.
  • The final product is sensitive to light and prone to decarboxylation in solution, necessitating storage as a solid or under controlled conditions.
  • Multi-step synthesis requires purification steps such as extraction, washing with brine, drying over sodium sulfate, and recrystallization to achieve high purity.
  • Variations in substituents on the thiazole ring or the amino group can be accommodated by modifying the starting materials or reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- has been investigated for its potential as a pharmaceutical agent. The thiazole and furan moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole can inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising results against breast and colon cancer cell lines. The introduction of the furan ring may enhance solubility and bioavailability, making it a candidate for further development as an anticancer drug.

Agrochemical Applications

The compound's ability to interact with biological systems extends to agricultural science, where it can be used as a pesticide or herbicide. The thiazole ring is often associated with fungicidal activity.

Case Study: Fungicidal Properties
A study conducted by agricultural chemists found that compounds containing thiazole derivatives exhibited significant antifungal activity against various plant pathogens. The application of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- in crop protection formulations could lead to effective solutions for managing plant diseases.

Material Science

The unique properties of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- also make it suitable for use in specialty materials. Its chemical structure allows for the modification of polymers and other materials to enhance their properties.

Case Study: Polymer Modification
Research into polymer chemistry has shown that incorporating thiazole-containing compounds can improve thermal stability and mechanical strength in polymer matrices. This application could lead to the development of advanced materials for industrial uses.

Data Table: Summary of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer agentInhibits proliferation in cancer cell lines
AgrochemicalsPesticide/FungicideEffective against plant pathogens
Material SciencePolymer modificationEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole derivatives with substitutions at the 2- and 4-positions. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Substituents Key Features Biological Activity Source
Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- Oxo, amino-thiazolyl, 2-furanyl Combines acetic acid backbone with thiazole-furanyl-amino linkage. Activity unspecified; likely influenced by thiazole and furan moieties.
2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT) Amino, 5-nitro-2-furyl Nitro group enhances electrophilicity; metabolized via peroxidases. Potent carcinogen (urinary bladder, renal pelvis); peroxidase-dependent activation.
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Formamide, 5-nitro-2-furyl Nitrofuran-thiazole hybrid; high bioactivation potential. Induces urinary bladder carcinomas in rats (100% incidence).
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Hydrazide, 5-nitro-2-furyl Hydrazine moiety linked to thiazole-furanyl. Renal tubular tumors in rats; benign tumors show malignant potential upon transplantation.
(4-Hydroxyphenyl)aminoacetic acid Hydroxyphenyl, oxo Lacks thiazole/furan; emphasis on phenolic and oxo groups. Theoretical antiproliferative activity; studied via spectroscopic methods.

Metabolic and Mechanistic Insights

  • Peroxidase-Mediated Activation: Nitro-furyl thiazoles like ANFT are metabolized by peroxidases, generating glutathione conjugates and mercapturic acids. Inhibitors like 6-n-propyl-2-thiouracil block this pathway, reducing carcinogenicity .
  • Organ Specificity: Substituents dictate tumor location. For example: Nitro-furyl thiazoles: Bladder and renal pelvis . Hydrazino-thiazoles: Renal tubular epithelium . Acetamide derivatives (e.g., NFTA): Mammary glands and lymphoid tissues .

Biological Activity

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The molecular formula of Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is C₉H₆N₂O₄S. The compound features a thiazole ring and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Specifically, compounds similar to Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- have shown moderate to high activity against various bacterial strains and fungi.

  • Activity against Bacteria : In one study, thiazole derivatives demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 100 to 400 μg/mL against Enterococcus faecalis and Staphylococcus aureus .
  • Activity against Fungi : The antifungal properties were more pronounced; some derivatives were found to be equipotent with standard antifungal agents like ketoconazole against Candida albicans .

Anticancer Activity

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- has also been evaluated for its anticancer potential. The following findings highlight its efficacy:

  • Cell Line Studies : In vitro studies using the MTT assay demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. IC₅₀ values were reported at 0.80 μM for HeLa cells, indicating strong anticancer activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- can be attributed to its structural components. The presence of the thiazole ring is crucial for its pharmacological properties.

  • Thiazole Derivatives : Studies have shown that modifications in the thiazole structure can significantly impact biological activity. For example, substituents that enhance lipophilicity or introduce electron-withdrawing groups tend to increase antimicrobial and anticancer potency .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- was tested against Pseudomonas aeruginosa and Candida albicans. Results indicated an MIC of 50 μg/mL against C. albicans, comparable to established antifungals .

Study 2: Anticancer Potential

Another investigation focused on the compound's effect on leukemia cell lines. The results showed that it induced apoptosis effectively at concentrations as low as 5 μM, with significant cell death observed in treated groups compared to controls .

Data Summary

Activity TypeTest Organism/Cell LineIC₅₀/MIC ValueReference
AntimicrobialCandida albicans50 μg/mL
AntimicrobialStaphylococcus aureus100 μg/mL
AnticancerHeLa Cells0.80 μM
AnticancerMCF7 Cells0.43 μM

Q & A

Q. What are the common synthetic routes for preparing acetic acid derivatives with 2-aminothiazole scaffolds?

The synthesis of 2-aminothiazole derivatives often involves acylation reactions using acid anhydrides (e.g., acetic anhydride) under controlled conditions. For example, 2-amino-5-aryl-1,3,4-thiadiazole reacts with oxirane intermediates to yield fused heterocycles like imidazolo[2,1-b]thiazoles, which serve as precursors for further functionalization . Key steps include optimizing reaction temperature, solvent polarity, and stoichiometry to avoid side products. Structural confirmation relies on elemental analysis and spectroscopic methods (e.g., 1^1H NMR, HRMS), as demonstrated in the synthesis of 2-oxo-2-[[4-(2-pyridinyl)-2-thiazolyl]amino]ethyl ester acetic acid (24% yield, characterized by δ2.14 ppm for methyl groups in 1^1H NMR) .

Q. How are spectroscopic techniques employed to characterize the thiazole-furan core in this compound?

Basic characterization involves:

  • 1^1H NMR : Distinct signals for aromatic protons (e.g., δ7.39–8.63 ppm for furanyl and thiazolyl protons) and methyl/methylene groups (e.g., δ2.14 ppm for acetyl groups) .
  • HRMS : Accurate mass determination (e.g., m/z 278.0594 for C12_{12}H11_{11}N3_3O3_3S) to confirm molecular formula .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the acylation of 2-aminothiazole derivatives?

Regioselectivity in acylation is influenced by steric and electronic factors. For example, electron-withdrawing substituents on the thiazole ring (e.g., nitro groups) direct acylation to the less hindered nitrogen atom. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution . Experimental validation includes synthesizing regioisomers and comparing their spectral data with theoretical predictions.

Q. How can conflicting biological activity data for thiazole-furan derivatives be resolved?

Contradictions in biological activity (e.g., antiproliferative vs. pro-carcinogenic effects) may arise from assay conditions (e.g., cell line specificity) or metabolic activation. For instance, nitro-furan-thiazole derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide exhibit carcinogenicity in rodent models due to metabolic conversion to reactive intermediates . Orthogonal assays (e.g., in vitro cytotoxicity + in vivo tumorigenicity studies) and metabolite profiling (LC-MS/MS) are critical for reconciling discrepancies .

Q. What methodologies are used to study the compound’s mechanism of action in anion transport?

Thiazole derivatives such as 4-[[4-oxo-2-thiophenyl]-5-thiazolidinylidene]methyl]benzoic acid (CFTRinh-172) are evaluated using electrophysiological assays (e.g., Ussing chamber) to measure anion secretion in epithelial cells. Pharmacological inhibitors (e.g., niflumic acid) and CRISPR-Cas9 gene editing validate target specificity . Dose-response curves and Schild analysis determine potency (IC50_{50}) and mode of inhibition (competitive vs. non-competitive) .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Lipophilicity : Introducing alkyl chains (e.g., ethoxyethyl esters) enhances membrane permeability, as seen in 2-ethoxyethyl ester derivatives .
  • Metabolic stability : Fluorine substitution at the phenyl ring reduces oxidative metabolism, extending half-life in vivo .
  • SAR studies : Systematic replacement of the furanyl group with pyridinyl or isoxazolyl moieties reveals trends in bioactivity (e.g., improved antifungal activity with 3-methyl-5-isoxazolyl substituents) .

Methodological Guidance

Q. How should researchers handle toxicity concerns during in vitro experiments?

  • Safety protocols : Use PPE (gloves, goggles) and fume hoods, as recommended for handling nitrophenyl derivatives (e.g., 2-((4-nitrophenyl)amino)-2-oxoacetic acid) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Q. What computational tools aid in predicting the compound’s environmental persistence?

  • EPI Suite : Estimates biodegradability (BIOWIN) and bioaccumulation potential (BCFBAF).
  • Molecular docking : Screens for binding to environmental receptors (e.g., soil organic matter) using AutoDock Vina.

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others indicate carcinogenicity?

This dichotomy arises from concentration-dependent effects and metabolic activation pathways. At low doses, certain thiazole-furan derivatives inhibit tumor growth via DNA intercalation . However, chronic exposure or metabolic activation (e.g., nitro-reduction) generates genotoxic intermediates, leading to carcinogenicity in bladder and mammary tissues . Researchers should conduct dose-ranging studies and monitor urinary metabolites in preclinical models.

Q. How can researchers validate conflicting spectral data for acetylated thiazole intermediates?

Contradictory NMR/XRD data may stem from polymorphism or solvate formation. Solutions include:

  • Dynamic NMR : Resolve rotational isomers by variable-temperature experiments.
  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures.

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